N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine
Description
N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-b]pyridazines. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Properties
IUPAC Name |
N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-2-9-11-13-14-15(9)12-8(1)10-5-7-3-4-16-6-7/h1-2,7H,3-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVDYZPKTXFPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC2=NN3C(=NN=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of protein kinases, which are targets for cancer therapy.
Materials Science: The compound is used in the development of polymers and as a fluorescent probe for imaging applications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .
Comparison with Similar Compounds
N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine can be compared with other tetrazolo[1,5-b]pyridazine derivatives, such as:
- 1,2,3-triazolo[4,5-b]pyrazine
- 1,2,3-triazolo[4,5-c]pyridazine
- 1,2,3-triazolo[4,5-d]pyridazine
These compounds share similar structural features but differ in their specific applications and reactivity. This compound is unique due to its oxolan-3-ylmethyl substituent, which imparts distinct chemical properties and biological activities .
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